molecular formula C20H19ClN2O5S2 B296832 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide

Cat. No. B296832
M. Wt: 467 g/mol
InChI Key: WDBAGDDNCMOKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which reduces the production of prostaglandins responsible for inflammation and pain. By targeting only the COX-2 enzyme, Celecoxib avoids the side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding.
Biochemical and Physiological Effects:
Celecoxib has been shown to reduce inflammation and pain in various animal models and human clinical trials. It has also been shown to have a protective effect on the cardiovascular system by reducing the risk of heart attack and stroke. Celecoxib has been shown to have a mild effect on platelet aggregation, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

Celecoxib is a well-studied drug with a known mechanism of action and established safety profile. It is readily available and can be easily administered to animals or humans. However, as with any drug, there are limitations to its use in lab experiments. Celecoxib may interact with other drugs or have off-target effects that need to be taken into consideration. Additionally, the dose and duration of treatment may need to be carefully controlled to avoid potential side effects.

Future Directions

There are several areas of future research for Celecoxib. One potential area of research is its use in combination with other drugs to enhance its anti-cancer effects. Another area of research is the development of more selective COX-2 inhibitors that may have fewer side effects than Celecoxib. Finally, there is ongoing research into the potential use of Celecoxib in the treatment of Alzheimer's disease, as it has been shown to have a protective effect on the brain.

Synthesis Methods

Celecoxib can be synthesized by reacting 4-bromo-2-fluoroaniline with 4-(methylsulfonyl)phenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base to form Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in treating pain associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Celecoxib has also been studied for its potential use in preventing and treating various types of cancer, including breast, colon, and lung cancer.

properties

Molecular Formula

C20H19ClN2O5S2

Molecular Weight

467 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[(4-ethoxyphenyl)sulfonylamino]benzenesulfonamide

InChI

InChI=1S/C20H19ClN2O5S2/c1-2-28-18-9-13-20(14-10-18)30(26,27)23-17-7-11-19(12-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-14,22-23H,2H2,1H3

InChI Key

WDBAGDDNCMOKAL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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